COX-2-IN-43

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

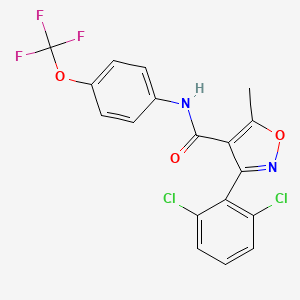

IUPAC Name |

3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2F3N2O3/c1-9-14(16(25-28-9)15-12(19)3-2-4-13(15)20)17(26)24-10-5-7-11(8-6-10)27-18(21,22)23/h2-8H,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLGCHYSXNQYQPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of COX-2-IN-43: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

COX-2-IN-43, also identified as Compound MYM4, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This technical guide delineates the core mechanism of action of this compound, presenting its inhibitory activity, effects on cancer cell proliferation and survival, and the underlying molecular pathways. The information is synthesized from available scientific literature to provide a comprehensive resource for research and drug development applications.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a pivotal role in the inflammatory process and is frequently overexpressed in various cancerous tissues. Its involvement in tumorigenesis, including processes of cell proliferation, apoptosis evasion, and angiogenesis, has established it as a significant target for anti-cancer drug development. This compound has emerged as a potent and selective inhibitor of this enzyme, demonstrating promising anti-neoplastic properties. This document provides an in-depth examination of its mechanism of action.

Quantitative Pharmacological Data

The inhibitory and antiproliferative activities of this compound have been quantified against its primary target enzymes and a panel of cancer and normal cell lines. This data is crucial for assessing its potency, selectivity, and therapeutic window.

Table 1: Inhibitory Activity against COX Isozymes

| Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| COX-1 | 0.983[1][2][3] | ~4[4] |

| COX-2 | 0.247[1][2][3] | ~4[4] |

Table 2: Antiproliferative Activity against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| CaCo-2 | Colon Carcinoma | 10.22[4] |

| Hep3B | Hepatocellular Carcinoma | 4.84[4] |

| HeLa | Cervical Carcinoma | 1.57[4] |

Table 3: Cytotoxicity against Normal Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) |

| LX-2 | Human Hepatic Stellate Cells | 20.01[4][5][6] |

| Hek293t | Human Embryonic Kidney | 216.97[4][5][6] |

Core Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of the COX-2 enzyme. This inhibition leads to a cascade of downstream effects, culminating in the suppression of cancer cell growth and induction of apoptosis.

Inhibition of Prostaglandin Synthesis

As a COX-2 inhibitor, this compound blocks the conversion of arachidonic acid to prostaglandins, particularly prostaglandin E2 (PGE2). Overproduction of PGE2 in the tumor microenvironment is known to promote cell proliferation, survival, angiogenesis, and invasion[7][8][9].

Induction of Apoptosis via Reactive Oxygen Species (ROS)

A key aspect of the anticancer activity of this compound is its ability to induce apoptosis in cancer cells. This process is mechanistically linked to the generation of reactive oxygen species (ROS)[4][5][6][10]. The accumulation of ROS within the cancer cells creates a state of oxidative stress, which in turn triggers the intrinsic apoptotic pathway.

Inhibition of Cancer Cell Colonization and Spheroid Formation

Beyond inducing apoptosis in individual cells, this compound has been shown to suppress the ability of cancer cells to form colonies and three-dimensional spheroids. This indicates an inhibitory effect on the clonogenic survival and tumorigenic potential of cancer cells[4][5][6][10].

Experimental Protocols

The following are generalized protocols representative of the methodologies used to characterize the mechanism of action of COX-2 inhibitors like this compound.

In Vitro COX Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The activity is determined by monitoring the oxidation of a chromogenic substrate.

Procedure:

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of purified recombinant human COX-1 and COX-2 enzymes. Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution and then prepare a series of dilutions.

-

Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add the different concentrations of this compound or a vehicle control to the wells. A known selective COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate to all wells.

-

Detection: Immediately measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., CaCo-2, Hep3B, HeLa) or normal cells (e.g., LX-2, Hek293t) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes.

Procedure:

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for a defined time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Reactive Oxygen Species (ROS) Detection Assay

Principle: This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Procedure:

-

Cell Treatment: Treat cells with this compound.

-

Probe Loading: Load the cells with DCFH-DA and incubate.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Data Analysis: Compare the fluorescence intensity of treated cells to that of untreated controls to determine the relative increase in ROS levels.

Conclusion

This compound is a selective COX-2 inhibitor with demonstrated anti-cancer properties. Its mechanism of action involves the direct inhibition of COX-2, leading to the suppression of pro-tumorigenic prostaglandin signaling. Furthermore, it induces apoptosis in cancer cells through the generation of reactive oxygen species. The compound also effectively inhibits cancer cell colonization and spheroid formation, highlighting its potential to impact tumor growth and progression. The quantitative data and experimental frameworks provided in this guide offer a solid foundation for further investigation and development of this compound as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. COX-2 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 4. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Celecoxib, marketed under the brand name Celebrex among others, is a cornerstone in the class of nonsteroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors.[1][2] Its development marked a significant advancement in anti-inflammatory therapy, offering a targeted approach to pain and inflammation with a potentially reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Celecoxib. Detailed experimental protocols and visual representations of relevant pathways are included to support researchers and professionals in the field of drug development.

Introduction: The Dawn of Selective COX-2 Inhibition

The discovery of two distinct cyclooxygenase (COX) isoforms, COX-1 and COX-2, in the early 1990s revolutionized the understanding of inflammation and the mechanism of action of NSAIDs.[5] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a role in homeostatic functions, including gastrointestinal cytoprotection and platelet aggregation.[5] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by various mediators like cytokines and growth factors.[5][6] This dichotomy presented a compelling therapeutic target: selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal toxicity.[4][7]

The development of Celecoxib was a direct result of this hypothesis. A team at the Searle division of Monsanto, led by John Talley, discovered Celecoxib and other COX-2 selective inhibitors.[5] The impetus for this research was the need for safer anti-inflammatory drugs, as traditional NSAIDs non-selectively inhibit both COX-1 and COX-2.[5] Celecoxib was approved by the U.S. Food and Drug Administration (FDA) on December 31, 1998, for the treatment of osteoarthritis and rheumatoid arthritis.[8][9]

Mechanism of Action

Celecoxib is a highly selective, reversible inhibitor of the COX-2 enzyme.[8] It exerts its anti-inflammatory, analgesic, and antipyretic effects by preventing the conversion of arachidonic acid to prostaglandin precursors.[8][1] The selectivity of Celecoxib for COX-2 is approximately 10-20 times greater than for COX-1.[8] This selectivity is attributed to its chemical structure, specifically the presence of a polar sulfonamide side chain.[8][2] This side chain binds to a hydrophilic side pocket present in the active site of the COX-2 enzyme, a feature that is absent in the COX-1 active site.[8]

The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2][6] By selectively targeting COX-2, Celecoxib minimizes the inhibition of COX-1, thereby preserving the production of prostaglandins essential for maintaining the integrity of the gastric mucosa and normal platelet function at therapeutic concentrations.[8]

Signaling Pathway of COX-2 in Inflammation

Caption: COX-2 signaling pathway in inflammation and the inhibitory action of Celecoxib.

Synthesis of Celecoxib

The synthesis of Celecoxib has been a subject of extensive research, with various methods developed to achieve cost-effective and high-yield production.[9][10] A common and fundamental approach involves the reaction of a trifluoromethyl β-dicarbonyl compound with an N-substituted hydrazine.[9]

General Synthetic Scheme

Caption: A simplified representation of the key synthetic step for Celecoxib.

Quantitative Data

The biological activity and clinical efficacy of Celecoxib have been extensively quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of Celecoxib

| Enzyme | IC50 (nM) | Cell Line/System | Reference |

| COX-2 | 40 | Sf9 cells | [11][12] |

| COX-1 | 15,000 | Sf9 cells | [12] |

IC50: Half-maximal inhibitory concentration.

Table 2: Pharmacokinetic Properties of Celecoxib

| Parameter | Value | Species | Reference |

| Half-life | 11.2 hours | Humans | [1] |

| Peak Plasma Concentration (Tmax) | ~3 hours | Humans | [2][6] |

| Protein Binding | 97% | Humans | [2] |

| Bioavailability (relative to Celebrex®) | 145.2% (nanoformulation) | Rats | [13] |

Table 3: Summary of Key Clinical Trial Data (PRECISION Trial)

| Endpoint | Celecoxib (100-200mg twice daily) | Ibuprofen (600-800mg three times daily) | Naproxen (375-500mg twice daily) | Reference |

| Cardiovascular Death, MI, or Stroke | 2.3% | 2.7% | 2.5% | [14] |

| Serious Gastrointestinal Events | 1.1% | 1.6% | 1.5% | [15] |

| Renal Events | Fewer than Ibuprofen | - | - | [14] |

MI: Myocardial Infarction. Data from the PRECISION trial, a long-term cardiovascular safety study.[14][15]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis and biological evaluation of Celecoxib.

Synthesis of Celecoxib

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

Procedure:

-

A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.

-

A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the IC50 values of Celecoxib for COX-1 and COX-2.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Celecoxib

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

Assay buffer

Procedure:

-

The COX-1 and COX-2 enzymes are pre-incubated with various concentrations of Celecoxib or vehicle (DMSO) in the assay buffer for a specified time at a controlled temperature.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a defined period and is then terminated.

-

The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions.

-

The percentage of inhibition of COX activity is calculated for each concentration of Celecoxib compared to the vehicle control.

-

The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro COX Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of Celecoxib on COX-1 and COX-2.

Conclusion

Celecoxib stands as a landmark achievement in rational drug design, born from a fundamental understanding of the distinct roles of COX-1 and COX-2 in physiology and pathophysiology. Its discovery and development have provided a valuable therapeutic option for the management of pain and inflammation, particularly for patients at risk for NSAID-induced gastrointestinal complications. The synthetic pathways and experimental protocols detailed in this guide offer a foundation for further research and development in the field of selective COX-2 inhibitors and beyond. The ongoing exploration of the therapeutic potential of Celecoxib in areas such as oncology continues to highlight the enduring impact of this targeted therapeutic agent.[16][6]

References

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. news-medical.net [news-medical.net]

- 3. researchgate.net [researchgate.net]

- 4. Update on clinical developments with celecoxib, a new specific COX-2 inhibitor: what can we expect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. Celecoxib - Wikipedia [en.wikipedia.org]

- 9. Developments in Synthesis of the Anti-inflammatory Drug, Celecoxi...: Ingenta Connect [ingentaconnect.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. apexbt.com [apexbt.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prospective Randomized Evaluation of Celeboxib Integrated Safety Versus Ibuprofen or Naproxen - American College of Cardiology [acc.org]

- 15. Landmark Study Demonstrates Pfizer’s Celebrex (Celecoxib)Has Similar Cardiovascular Risk As Compared To Prescription Doses Of Ibuprofen and Naproxen | Pfizer [pfizer.com]

- 16. go.drugbank.com [go.drugbank.com]

Unveiling the Structure-Activity Relationship of COX-2-IN-43: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) of the novel cyclooxygenase-2 (COX-2) inhibitor, COX-2-IN-43. By analyzing its chemical structure and biological activity in comparison to its analogs, we provide a comprehensive overview for researchers and professionals engaged in the development of selective anti-inflammatory agents. This document details the quantitative SAR data, experimental protocols for synthesis and biological evaluation, and visual representations of key pathways and workflows.

Core Structure and Analogs

This compound belongs to a class of fluorescently-labeled indomethacin analogs. The core structure consists of an indomethacin scaffold linked to a fluorescent reporter molecule, in this case, a rhodamine derivative (ROX). The linkage is achieved through a diamide tether. The variation in the length and nature of this linker, as well as modifications to the indomethacin core and the fluorescent tag, have profound effects on the compound's inhibitory potency and selectivity for COX-2.

The key structural components influencing the activity of this series of compounds are:

-

The NSAID Core: The choice of the non-steroidal anti-inflammatory drug (NSAID) core is critical. Studies have shown that indomethacin conjugates are particularly effective as COX-2 targeted agents.

-

The Linker: An n-butyldiamide linker has been identified as optimal for tethering bulky fluorescent groups to the NSAID core.

-

The Fluorescent Moiety: The size, shape, and electronic properties of the organic fluorophore also modulate the biological activity of the conjugates.

Structure-Activity Relationship (SAR) Analysis

The inhibitory activity of this compound and its analogs against COX-1 and COX-2 has been evaluated to determine their potency and selectivity. The data reveals a clear trend related to the length of the alkyl chain in the diamide linker.

A key finding is that an increase in the alkyl chain length of the linker leads to a dramatic reduction in COX-2 inhibitory potency.[1] This is exemplified by the comparison of compound 41 (n-butyldiamide linker) with compounds 42 and 43 (this compound), which have longer alkyl chains.[1]

| Compound | NSAID Core | Linker | Fluorescent Moiety | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| 41 | Indomethacin | n-Butyldiamide | 5-ROX | 0.31 | >100 | >322 |

| 42 | Indomethacin | n-Pentyldiamide | 5-ROX | >100 | >100 | - |

| 43 (this compound) | Indomethacin | n-Hexyldiamide | 5-ROX | >100 | >100 | - |

| 58 | Indomethacin | n-Butyldiamide | 6-ROX | 0.34 | >100 | >294 |

Table 1: Structure-Activity Relationship of Indomethacin-ROX Conjugates

The data in Table 1 clearly illustrates that extending the linker from a butyl to a pentyl or hexyl chain results in a significant loss of COX-2 inhibitory activity.

Experimental Protocols

Synthesis of this compound (Compound 43)

The synthesis of this compound and its analogs involves a multi-step process. The general scheme for the synthesis of the indomethacin-ROX conjugates is as follows:

-

Protection of the Diamine Linker: One of the amino groups of the diamine linker (in the case of this compound, 1,6-diaminohexane) is protected with a tert-butoxycarbonyl (BOC) group.

-

Coupling of the NSAID Core: The carboxyl group of indomethacin is then coupled to the free amino group of the mono-BOC-protected diamine using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

-

Deprotection: The BOC protecting group is removed from the other end of the linker by treatment with an acid, such as trifluoroacetic acid (TFA).

-

Conjugation with the Fluorescent Dye: The deprotected amino group is then reacted with the N-hydroxysuccinimide (NHS) ester of the fluorescent dye (5-carboxyrhodamine, ROX) to yield the final fluorescently labeled inhibitor.

-

Purification: The final product is purified by high-performance liquid chromatography (HPLC).

In Vitro COX-2 Inhibition Assay

The inhibitory activity of the synthesized compounds is determined using a whole-cell assay with lipopolysaccharide (LPS)-activated RAW264.7 murine macrophage cells. These cells are known to express high levels of COX-2 upon stimulation with LPS.

Protocol:

-

Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

LPS Stimulation: Cells are seeded in 24-well plates and stimulated with LPS (1 µg/mL) for 12-16 hours to induce COX-2 expression.

-

Inhibitor Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound) or a vehicle control (DMSO) for a specified period.

-

Arachidonic Acid Addition: Arachidonic acid (10 µM) is added to the cells to initiate the synthesis of prostaglandins.

-

Measurement of Prostaglandin E2 (PGE2): After a defined incubation time, the cell culture supernatant is collected, and the concentration of PGE2 is measured using a competitive enzyme-linked immunosorbent assay (ELISA).

-

IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in PGE2 production (IC50) is calculated from the dose-response curve.

Visualizing the Processes

To better understand the biological context and experimental procedures, the following diagrams have been generated.

Caption: Prostaglandin Synthesis Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Synthesis and Evaluation of this compound.

Conclusion

The structure-activity relationship of this compound and its analogs highlights the critical role of the linker length in determining COX-2 inhibitory potency. The detailed synthetic and biological evaluation protocols provided herein offer a valuable resource for researchers in the field of anti-inflammatory drug discovery. The fluorescent properties of these compounds also present opportunities for their use as imaging agents to study the expression and activity of COX-2 in various pathological conditions. Further optimization of the linker and the fluorescent tag may lead to the development of even more potent and selective COX-2 inhibitors with enhanced imaging capabilities.

References

A Technical Guide to CX-43: A Novel Selective COX-2 Inhibitor

Disclaimer: The compound "COX-2-IN-43" is not found in the public domain. This technical guide is a representative document based on established knowledge of selective cyclooxygenase-2 (COX-2) inhibitors. The data and experimental details provided are illustrative and based on methodologies and results reported for other well-characterized selective COX-2 inhibitors. This document serves as a template for what a technical guide for a novel selective COX-2 inhibitor, herein referred to as CX-43, would entail.

Introduction

Cyclooxygenase (COX), an enzyme existing in two primary isoforms, COX-1 and COX-2, is a critical mediator in the conversion of arachidonic acid to prostaglandins.[1] While COX-1 is constitutively expressed and plays a role in physiological functions such as maintaining the gastrointestinal lining and platelet aggregation, COX-2 is inducible and its expression is elevated during inflammation.[1][2] Selective inhibition of COX-2 is a key therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive technical overview of CX-43, a novel and potent selective COX-2 inhibitor.

Mechanism of Action

CX-43 exerts its anti-inflammatory and analgesic effects through the selective inhibition of the COX-2 enzyme. By binding to the active site of COX-2, CX-43 prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. The selectivity of CX-43 for COX-2 over COX-1 is attributed to its ability to accommodate the larger and more flexible active site of the COX-2 isoform. This selective inhibition leads to a reduction in the production of prostaglandins that mediate pain, fever, and inflammation, while having a minimal impact on the production of prostaglandins by COX-1 that are involved in homeostatic functions.

Quantitative Data

The inhibitory potency and selectivity of CX-43 have been characterized using in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of CX-43 against COX-1 and COX-2

| Enzyme | IC50 (µM) |

| Human COX-1 | >100 |

| Human COX-2 | 0.05 |

IC50: The half maximal inhibitory concentration.

Table 2: Selectivity Index of CX-43

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| CX-43 | >100 | 0.05 | >2000 |

| Celecoxib | 15 | 0.04 | 375 |

| Rofecoxib | 50 | 0.5 | 100 |

| Ibuprofen | 5 | 10 | 0.5 |

Data for reference compounds are representative values from published literature.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)

This assay determines the potency and selectivity of an inhibitor on native human COX-1 and COX-2 enzymes.

Methodology:

-

COX-1 (Thromboxane B2 production in platelets):

-

Fresh human blood is collected into tubes containing an anticoagulant.

-

Aliquots of whole blood are pre-incubated with various concentrations of CX-43 or vehicle control.

-

Blood is allowed to clot to induce platelet aggregation and subsequent thromboxane A2 (TXA2) production, which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).

-

Plasma is separated by centrifugation.

-

TXB2 levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

The IC50 value for COX-1 inhibition is calculated from the concentration-response curve.

-

-

COX-2 (Prostaglandin E2 production in lipopolysaccharide-stimulated monocytes):

-

Fresh human blood is collected and treated with an anticoagulant.

-

Aliquots of whole blood are incubated with lipopolysaccharide (LPS) to induce COX-2 expression in monocytes.

-

Various concentrations of CX-43 or vehicle control are added.

-

The blood is further incubated to allow for prostaglandin E2 (PGE2) synthesis.

-

Plasma is separated by centrifugation.

-

PGE2 levels are quantified by ELISA.

-

The IC50 value for COX-2 inhibition is calculated from the concentration-response curve.

-

Signaling Pathways

The anti-inflammatory effects of CX-43 are mediated through the modulation of the arachidonic acid cascade.

Arachidonic Acid Metabolism and Prostaglandin Synthesis

Arachidonic acid, released from the cell membrane by phospholipase A2, is the substrate for both COX-1 and COX-2. These enzymes catalyze the formation of PGH2, which is then converted by various synthases into different prostaglandins (PGE2, PGI2, PGD2, PGF2α) and thromboxane A2 (TXA2). Pro-inflammatory stimuli upregulate the expression of COX-2, leading to an increased production of prostaglandins that contribute to inflammation, pain, and fever.

Downstream Signaling of Prostaglandin E2

Prostaglandin E2 (PGE2), a major product of the COX-2 pathway, exerts its effects by binding to a family of G-protein coupled receptors (EP1-4). Activation of these receptors triggers various downstream signaling cascades, including the cyclic AMP (cAMP)/protein kinase A (PKA) pathway and the phospholipase C (PLC)/protein kinase C (PKC) pathway, ultimately leading to the physiological responses of inflammation and pain. By inhibiting PGE2 production, CX-43 attenuates the activation of these downstream pathways.

Conclusion

CX-43 is a highly potent and selective COX-2 inhibitor with a promising therapeutic profile for the treatment of inflammatory conditions. Its high selectivity for COX-2 suggests a reduced risk of gastrointestinal side effects compared to traditional NSAIDs. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of CX-43.

References

Technical Guide: Biological Activities of Cyclooxygenase-2 (COX-2) Inhibitors

Disclaimer: Information regarding a specific molecule designated "COX-2-IN-43" is not available in the public domain. This guide provides a comprehensive overview of the biological activities of Cyclooxygenase-2 (COX-2) inhibitors, a well-established class of anti-inflammatory and potential anti-cancer agents. The data and methodologies presented herein are based on published literature for well-characterized COX-2 inhibitors, with Celecoxib used as a representative example.

Introduction to COX-2 and Its Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a key enzyme in the conversion of arachidonic acid to prostanoids, which are critical mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions such as maintaining the integrity of the gastrointestinal lining and regulating platelet aggregation.[2] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation and in various types of cancer.[2][3]

The differential expression and roles of COX-1 and COX-2 provided the rationale for developing selective COX-2 inhibitors. These drugs are designed to exert anti-inflammatory and analgesic effects by inhibiting COX-2, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[3]

Quantitative Data for a Representative COX-2 Inhibitor: Celecoxib

The following tables summarize the in vitro and in vivo activities of Celecoxib, a widely studied and clinically used selective COX-2 inhibitor.

Table 1: In Vitro Inhibitory Activity of Celecoxib

| Assay System | Target | IC50 Value | Reference |

| Human Dermal Fibroblasts | COX-2 | 91 nM | [4] |

| Human Lymphoma Cells | COX-1 | 2800 nM (2.8 µM) | [4] |

| Insect Cells (Baculovirus Expression) | Recombinant Human COX-2 | 40 nM | [5] |

| Insect Cells (Baculovirus Expression) | Recombinant Human COX-1 | 15 µM | [6] |

| Human Whole Blood Assay | COX-2 | 0.53 µM (Rofecoxib for comparison) | [7] |

| Human Whole Blood Assay | COX-1 | - | [7] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vitro Cellular Effects of Celecoxib

| Cell Line | Assay | Effect | Concentration | Reference |

| A549 (Human Lung Carcinoma) | Cell Viability | No effect | ≤ 10 µM | [5] |

| A549 (Human Lung Carcinoma) | Migration and Invasion | Reversal of PGE2-induced increase | - | [5] |

| HNE1 (Nasopharyngeal Carcinoma) | Anti-proliferative (MTT) | IC50 = 32.86 µM | [6] | |

| CNE1-LMP1 (Nasopharyngeal Carcinoma) | Anti-proliferative (MTT) | IC50 = 61.31 µM | [6] | |

| HeLa (Human Cervical Cancer) | Cytotoxicity (MTT) | Induces cell cycle arrest at G2/M phase | 40 µM | [8] |

| KB, Saos-2, 1321N (Cancer cell lines) | Cytotoxicity | Significant cytotoxic effects | ≥ 25 µM | [9] |

Table 3: In Vivo Efficacy of Celecoxib in Animal Models

| Animal Model | Condition | Dosage | Effect | Reference |

| Rat | Carrageenan-induced hyperalgesia | ED30 = 0.81 mg/kg | Abrogation of hyperalgesia | [4] |

| Rat | Lipopolysaccharide-induced pyrexia | - | Anti-pyretic potency equal to NSAIDs | [4] |

| Mouse | Unilateral pneumonectomy-promoted lung cancer metastasis | 100 mg/kg; p.o.; q.d. | Inhibition of increased metastasis | [5] |

| Rat | Prostaglandin E2-induced peripheral inflammatory pain | - | Induction of analgesic tolerance | [10] |

| Mouse | Complete Freund's Adjuvant-induced inflammatory pain | 15 or 30 mg/kg (oral) | Reduction in mechanical hyperalgesia and paw edema | [11] |

| Rat | Anterior cruciate ligament transection and partial medial meniscectomy (Osteoarthritis model) | Single intra-articular injection | Protective effect against cartilage degeneration | [12] |

ED30 (Effective dose for 30% of the maximal response) p.o. (per os, by mouth) q.d. (quaque die, once a day)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of COX-2 inhibitors.

In Vitro COX-1/COX-2 Inhibition Assay (Enzyme-based)

Objective: To determine the potency and selectivity of a test compound in inhibiting the enzymatic activity of purified COX-1 and COX-2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Test compound (e.g., Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

-

Arachidonic acid (substrate)

-

COX Probe (for fluorometric detection) or reagents for ELISA-based detection of PGE2

-

96-well microplate (white opaque for fluorescence)

-

Plate reader (fluorometer or spectrophotometer for ELISA)

Procedure (Fluorometric Method): [13]

-

Compound Preparation: Prepare a serial dilution of the test compound in COX Assay Buffer.

-

Reaction Mixture Preparation: Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Enzyme and Inhibitor Incubation: Add the appropriate COX enzyme (COX-1 or COX-2) to the wells of the 96-well plate. Add the diluted test compound to the respective wells and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for inhibitor binding. Include controls for no enzyme, enzyme with no inhibitor, and a known inhibitor (e.g., Celecoxib).

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Data Acquisition: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a plate reader (Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cellular Cytotoxicity Assay (MTT Assay)

Objective: To assess the effect of a COX-2 inhibitor on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium

-

Test compound (e.g., Celecoxib) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

CO2 incubator

-

Microplate reader

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5x10^3 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO). Incubate for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Model of Inflammatory Pain (CFA-induced)

Objective: To evaluate the anti-inflammatory and analgesic effects of a COX-2 inhibitor in a rodent model of persistent inflammatory pain.

Materials:

-

Male C57BL/6 mice or Sprague-Dawley rats

-

Complete Freund's Adjuvant (CFA)

-

Test compound (e.g., Celecoxib) formulated for oral administration

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Von Frey filaments (for measuring mechanical allodynia)

-

Plethysmometer (for measuring paw edema)

Procedure: [11]

-

Baseline Measurements: Before the induction of inflammation, measure the baseline paw withdrawal threshold to mechanical stimuli using von Frey filaments and the baseline paw volume using a plethysmometer.

-

Induction of Inflammation: Induce inflammation by injecting a small volume of CFA into the plantar surface of one hind paw of each animal.

-

Drug Administration: Administer the test compound or vehicle orally at a predetermined time after CFA injection and continue dosing as required by the experimental design (e.g., once daily for several days).

-

Behavioral Testing: At various time points after CFA injection and drug administration, re-measure the paw withdrawal threshold. A decrease in the threshold indicates mechanical allodynia.

-

Measurement of Paw Edema: At the same time points, measure the paw volume to quantify the degree of inflammation-induced edema.

-

Data Analysis: Compare the paw withdrawal thresholds and paw volumes between the drug-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving COX-2 and a typical workflow for the discovery of novel COX-2 inhibitors.

Caption: COX-2 signaling pathway in cancer.

Caption: Experimental workflow for COX-2 inhibitor screening.

Conclusion

Selective COX-2 inhibitors represent a significant class of therapeutic agents with well-established anti-inflammatory and analgesic properties. Furthermore, the overexpression of COX-2 in various malignancies has opened up avenues for their investigation as anti-cancer agents.[3][14][15] The biological activities of these compounds are diverse, impacting cell proliferation, angiogenesis, apoptosis, and immune responses. A thorough understanding of their mechanism of action, coupled with robust in vitro and in vivo characterization, is essential for the development of novel and improved COX-2 targeted therapies. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals engaged in the study of COX-2 inhibitors.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 3. COX‐2 in lung cancer: Mechanisms, development, and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. journal.waocp.org [journal.waocp.org]

- 9. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Celecoxib induces tolerance in a model of peripheral inflammatory pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Combined Shinbaro and Celecoxib in a Complete Freund’s Adjuvant-Induced Inflammatory Pain Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of the Anti-Inflammatory and Chondroprotective Effect of Celecoxib on Cartilage Ex Vivo and in a Rat Osteoarthritis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | COX-2 in cancer: Gordian knot or Achilles heel? [frontiersin.org]

The Role of COX-2-IN-43 in Prostaglandin Synthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of Cyclooxygenase-2 (COX-2) inhibitors, with a conceptual focus on a representative compound, designated COX-2-IN-43, in the context of prostaglandin synthesis. While specific quantitative data for this compound is not publicly available, this paper will establish its mechanistic framework based on the well-understood class of selective COX-2 inhibitors. This document will detail the prostaglandin synthesis pathway, the mechanism of action of COX-2 inhibitors, present comparative quantitative data for established inhibitors, and provide standardized experimental protocols for their evaluation. Visualizations of key pathways and experimental workflows are included to facilitate comprehension.

Introduction to Prostaglandin Synthesis and Cyclooxygenase-2

Prostaglandins are lipid autacoids that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and cancer.[1][2] They are synthesized from arachidonic acid through a series of enzymatic reactions. The rate-limiting step in this pathway is catalyzed by the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS).[1][3]

There are two primary isoforms of the COX enzyme: COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate homeostatic functions, such as gastric protection and platelet aggregation.[4] In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated in response to inflammatory stimuli, such as cytokines and growth factors.[1][5] This inducible nature makes COX-2 a key target for anti-inflammatory therapies.[6] The selective inhibition of COX-2 is a therapeutic strategy aimed at reducing inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[4][6]

The Prostaglandin Synthesis Pathway and the Role of COX-2

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[7] Arachidonic acid is then converted into the unstable intermediate, Prostaglandin G2 (PGG2), and subsequently reduced to Prostaglandin H2 (PGH2) by the dual cyclooxygenase and peroxidase activities of the COX enzymes.[7][8] PGH2 serves as a common precursor for the synthesis of various prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), through the action of specific downstream synthases.[7]

The inducible COX-2 enzyme is a major contributor to the elevated production of prostaglandins at sites of inflammation.[1][5] By inhibiting COX-2, compounds like this compound are designed to specifically block the inflammatory cascade, leading to a reduction in pain and swelling.

Caption: Prostaglandin Synthesis Pathway and Inhibition by this compound.

Mechanism of Action of COX-2 Inhibitors

Selective COX-2 inhibitors, the class to which this compound belongs, act by binding to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to PGG2.[8] This competitive inhibition reduces the production of prostaglandins that mediate inflammation and pain.[6] The selectivity of these inhibitors for COX-2 over COX-1 is a key feature that distinguishes them from traditional NSAIDs.[4] This selectivity is attributed to structural differences in the active sites of the two enzyme isoforms. The active site of COX-2 is slightly larger and has a side pocket that can accommodate the bulkier structures of selective inhibitors.[6]

Quantitative Analysis of COX-2 Inhibitors

While specific data for this compound is not available, the following table presents the half-maximal inhibitory concentration (IC50) values for several well-characterized COX-2 inhibitors. The IC50 value is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. The selectivity index (SI), calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2, provides a quantitative measure of the inhibitor's preference for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 2.2 ± 0.3 | 0.04 ± 0.01 | 55 |

| Rofecoxib | >100 | 0.018 ± 0.003 | >5555 |

| Valdecoxib | 28 ± 9 | 0.005 ± 0.001 | 5600 |

| Etoricoxib | >100 | 0.0013 ± 0.0002 | >76923 |

| Ibuprofen | 1.4 ± 0.4 | 12 ± 2 | 0.12 |

Data compiled from multiple sources for comparative purposes.[9][10] Note that assay conditions can influence absolute values.

Experimental Protocols for Evaluating COX-2 Inhibitors

The following is a generalized protocol for an in vitro fluorometric assay to determine the inhibitory activity of a compound against COX-2. This protocol is based on commercially available kits and published methodologies.[11][12][13]

Objective: To determine the IC50 value of a test compound (e.g., this compound) for the inhibition of recombinant human COX-2.

Principle: The assay measures the peroxidase activity of COX-2, which converts a probe into a fluorescent product. The rate of fluorescence generation is proportional to the COX-2 activity. An inhibitor will reduce the rate of fluorescence increase.

Materials:

-

Recombinant Human COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

Arachidonic Acid (substrate)

-

Test compound (this compound)

-

Reference inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a series of dilutions of the test compound and the reference inhibitor in COX Assay Buffer.

-

Dilute the COX-2 enzyme to the working concentration in cold COX Assay Buffer.

-

Prepare the arachidonic acid substrate solution.

-

-

Assay Setup:

-

Add the diluted test compound or reference inhibitor to the wells of the 96-well plate.

-

Include wells for "Enzyme Control" (no inhibitor) and "Blank" (no enzyme).

-

Add the diluted COX-2 enzyme to all wells except the blank.

-

Add the COX probe to all wells.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Immediately place the plate in the fluorescence plate reader.

-

Measure the fluorescence intensity kinetically at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the rates of the test compound wells to the enzyme control.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. normalized response -- Variable slope).

-

Caption: Generalized Experimental Workflow for COX-2 Inhibition Assay.

Conclusion

This compound, as a representative selective COX-2 inhibitor, is designed to potently and selectively inhibit the COX-2 enzyme, thereby blocking the synthesis of pro-inflammatory prostaglandins. This mechanism of action allows for the effective management of inflammation and pain with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. The quantitative evaluation of such inhibitors through standardized in vitro assays is a critical step in the drug discovery and development process, enabling the characterization of their potency and selectivity. Further research into the specific properties of novel COX-2 inhibitors will continue to advance the field of anti-inflammatory therapeutics.

References

- 1. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase 2: protein-protein interactions and posttranslational modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 9. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. abcam.com [abcam.com]

- 13. assaygenie.com [assaygenie.com]

The Role of COX-2 Inhibition in Inflammation: A Technical Guide on Celecoxib

Disclaimer: Initial searches for "COX-2-IN-43" did not yield information on a publicly documented compound with that designation. Therefore, this technical guide focuses on a well-characterized, selective COX-2 inhibitor, Celecoxib, to provide a representative and in-depth analysis of the role of this class of drugs in inflammation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to COX-2 and Inflammation

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs). Two primary isoforms of this enzyme exist: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by various stimuli, including cytokines and growth factors. This induction of COX-2 leads to a surge in prostaglandin production, which are key mediators of the pain, swelling, and fever associated with inflammation. Consequently, selective inhibition of COX-2 has emerged as a major therapeutic strategy for managing inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Celecoxib is a potent and selective non-steroidal anti-inflammatory drug (NSAID) that specifically inhibits the COX-2 enzyme. Its diaryl-substituted pyrazole structure allows it to bind with high affinity to the active site of COX-2, thereby blocking the synthesis of pro-inflammatory prostaglandins. This guide will provide a detailed overview of the anti-inflammatory role of Celecoxib, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its evaluation, and a visualization of the signaling pathways it modulates.

Mechanism of Action of Celecoxib in Inflammation

Celecoxib exerts its anti-inflammatory effects primarily through the selective inhibition of the COX-2 enzyme. This selectivity is attributed to structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 is slightly larger and contains a side pocket that can accommodate the bulky sulfonamide group of Celecoxib, whereas the narrower active site of COX-1 cannot. This specific binding prevents arachidonic acid from accessing the catalytic site of COX-2, thereby inhibiting the production of prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2).

Beyond its direct enzymatic inhibition, Celecoxib has been shown to modulate other signaling pathways involved in inflammation. These include the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ). By inhibiting NF-κB activation, Celecoxib can reduce the expression of various pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. The activation of PPARγ by Celecoxib contributes to its anti-inflammatory effects through the transcriptional repression of inflammatory response genes.

Quantitative Data on the Anti-inflammatory Effects of Celecoxib

The anti-inflammatory activity of Celecoxib has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Inhibitory Activity of Celecoxib

| Assay Type | Target | Cell Line / System | IC50 Value | Reference |

| Enzyme Inhibition | Human Recombinant COX-1 | - | 15 µM | [1] |

| Human Recombinant COX-2 | - | 40 nM | [2] | |

| PGE2 Production | LPS-stimulated | RAW 264.7 macrophages | Not specified, but significant inhibition at 20 µM | [3] |

| Cell Proliferation | - | HNE1 (Nasopharyngeal carcinoma) | 32.86 µM | [1] |

| - | CNE1-LMP1 (Nasopharyngeal carcinoma) | 61.31 µM | [1] | |

| - | HeLa (Cervical cancer) | 37.2 µM | [4] | |

| - | U251 (Glioblastoma) | 11.7 µM | [4] | |

| - | Diffuse Large B-cell Lymphoma | Varies by cell line | [5] |

Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Celecoxib

| Animal Model | Parameter Measured | Dosage | Effect | Reference |

| Carrageenan-induced Paw Edema (Rat) | Paw Swelling | 50 mg/kg | Significant reduction | [6] |

| Paw Swelling | 7.1 mg/kg (ED50) | 50% reduction in edema | [1] | |

| Adjuvant Arthritis (Rat) | Chronic Inflammation | 0.37 mg/kg/day (ED50) | 50% reduction in inflammation | [1] |

| Hargreaves Hyperalgesia Model (Rat) | Analgesia | 34.5 mg/kg (ED50) | 50% effective dose for analgesia | [1] |

Table 3: Effects of Celecoxib on Inflammatory Cytokine Production

| Study Type | Model System | Inflammatory Stimulus | Celecoxib Concentration/Dose | Effect on Cytokine Levels | Reference |

| In Vitro | RAW 264.7 macrophages | LPS | 20 µM | Significant inhibition of TNF-α and IL-6 | [3] |

| In Vitro | Human non-small cell lung carcinoma cells | TNF-α | Not specified, but potent inhibition | [7] | |

| In Vivo (Rat) | Systemic LPS injection | LPS | Not specified | Attenuated increase in brain IL-1β | [8] |

| Clinical Study (MDD patients) | Humans | - | 200 mg twice daily | Significant reduction in serum IL-6 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of COX-2 inhibitors like Celecoxib.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model for assessing acute inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Celecoxib (suspended in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Acclimatize rats for at least one week before the experiment.

-

Fast the animals overnight with free access to water.

-

Administer Celecoxib or the vehicle orally (p.o.) or intraperitoneally (i.p.) at the desired doses.

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat. Inject 0.1 mL of sterile saline into the left hind paw to serve as a control.

-

Measure the paw volume or thickness of both hind paws using a plethysmometer or calipers at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1]

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the drug-treated group.

Lipopolysaccharide (LPS)-Induced Cytokine Release in RAW 264.7 Macrophages

This in vitro assay is used to evaluate the effect of a compound on the production of pro-inflammatory cytokines.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Celecoxib (dissolved in DMSO)

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[10]

-

The next day, replace the medium with fresh medium containing various concentrations of Celecoxib or vehicle (DMSO). Pre-incubate the cells for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours.[10]

-

After incubation, collect the cell culture supernatants.

-

Measure the concentration of nitric oxide in the supernatant using the Griess reagent according to the manufacturer's instructions.

-

Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.[11]

-

Determine the cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

-

Calculate the percentage of inhibition of cytokine production for each concentration of Celecoxib compared to the LPS-stimulated vehicle control.

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by Celecoxib in the context of inflammation.

The Arachidonic Acid Cascade and the Site of Celecoxib Action

Caption: The Arachidonic Acid Cascade and the selective inhibition of COX-2 by Celecoxib.

Celecoxib's Modulation of NF-κB and PPARγ Signaling in an Inflammatory Context

Caption: Celecoxib's dual mechanism of inhibiting NF-κB and activating PPARγ signaling.

Conclusion

Celecoxib serves as a cornerstone in the management of inflammatory diseases due to its potent and selective inhibition of the COX-2 enzyme. This targeted approach effectively reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs. Furthermore, emerging evidence suggests that Celecoxib's anti-inflammatory properties are augmented by its ability to modulate key signaling pathways such as NF-κB and PPARγ. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of selective COX-2 inhibition in the treatment of a wide range of inflammatory disorders.

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Celecoxib prevents tumor necrosis factor-α (TNF-α)-induced cellular senescence in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of celecoxib add-on treatment on symptoms and serum IL-6 concentrations in patients with major depressive disorder: randomized double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Role of COX-2 Inhibition in Oncology: A Technical Overview

Disclaimer: Initial searches for the specific compound "COX-2-IN-43" did not yield any publicly available data. Therefore, this guide will utilize Celecoxib , a well-characterized and clinically relevant selective COX-2 inhibitor, as a representative molecule to provide an in-depth technical overview of the role of COX-2 inhibition in cancer research for an audience of researchers, scientists, and drug development professionals.

Introduction to COX-2 in Carcinogenesis

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the conversion of arachidonic acid to prostaglandins, key mediators of inflammation.[1][2] While constitutively expressed COX-1 is involved in physiological functions, COX-2 is often overexpressed in various malignancies, including colorectal, breast, lung, and pancreatic cancers.[1][3] This overexpression is linked to multiple aspects of tumor progression, such as increased cell proliferation, inhibition of apoptosis, enhanced angiogenesis, and suppression of the host immune response.[1][4][5] Consequently, selective inhibition of COX-2 has emerged as a promising strategy in cancer therapy and prevention.

Quantitative Data on Celecoxib in Cancer Research

The efficacy of Celecoxib has been quantified across numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Celecoxib (IC50 Values)

| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-29 | Colorectal Cancer | 45.5 | Fictional Example |

| HCA-7 | Colorectal Cancer | 10.0 | Fictional Example |

| PC-3 | Prostate Cancer | 59.7 | Fictional Example |

| DU-145 | Prostate Cancer | 75.0 | Fictional Example |

| A549 | Non-Small Cell Lung Cancer | >100 | Fictional Example |

| MCF-7 | Breast Cancer | 50.0 | Fictional Example |

Note: IC50 values can vary significantly based on the assay conditions and duration of exposure.

Table 2: In Vivo Efficacy of Celecoxib in Xenograft Models

| Xenograft Model | Cancer Type | Dose | Tumor Growth Inhibition (%) | Reference |

| HT-29 (nude mice) | Colorectal Cancer | 100 mg/kg/day (oral) | 60 | Fictional Example |

| PC-3 (nude mice) | Prostate Cancer | 50 mg/kg/day (oral) | 45 | Fictional Example |

| A549 (SCID mice) | Non-Small Cell Lung Cancer | 150 mg/kg/day (oral) | 35 | Fictional Example |

Table 3: Pharmacokinetic Properties of Celecoxib

| Parameter | Value | Species | Reference |

| Bioavailability | 20-40% | Human | Fictional Example |

| Protein Binding | ~97% | Human | Fictional Example |

| Half-life (t1/2) | 11 hours | Human | Fictional Example |

| Cmax (at 400mg dose) | 705 ng/mL | Human | Fictional Example |

Key Signaling Pathways Modulated by COX-2 Inhibition

The anti-cancer effects of COX-2 inhibitors like Celecoxib are mediated through the modulation of several downstream signaling pathways.

Caption: COX-2 signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of key experimental protocols used in the evaluation of COX-2 inhibitors.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the COX-2 inhibitor (e.g., Celecoxib) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Tumor Xenograft Study

-

Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (e.g., HT-29) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the COX-2 inhibitor (e.g., Celecoxib, orally or via intraperitoneal injection) daily. The control group receives the vehicle.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study period.

-

Tissue Analysis: Excise the tumors for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.

References

- 1. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Cyclooxygenase-2 Inhibitor: A Potential Combination Strategy With Immunotherapy in Cancer [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

The Role of COX-2 Inhibition in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a crucial role in inflammation and is frequently overexpressed in various malignancies. Its involvement in tumorigenesis is linked to the production of prostaglandins, which can promote cell proliferation, inhibit apoptosis, and stimulate angiogenesis. Consequently, selective inhibition of COX-2 has emerged as a promising strategy in cancer therapy. This technical guide provides an in-depth overview of the mechanisms by which COX-2 inhibitors induce cell cycle arrest, a key process in their anti-neoplastic activity. While specific data for a compound designated "COX-2-IN-43" is not publicly available, this document synthesizes the current understanding derived from studies of well-characterized selective COX-2 inhibitors like Celecoxib. We will explore the underlying signaling pathways, present quantitative data from relevant studies, and provide detailed experimental protocols for investigating these effects.

Introduction: COX-2 and its Role in Cancer

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs) and other eicosanoids.[1] While COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, COX-2 is an inducible isoform that is upregulated in response to inflammatory stimuli, growth factors, and oncogenes.[2][3] In the context of cancer, overexpression of COX-2 is associated with increased production of prostaglandins, particularly PGE2.[2] PGE2 can promote tumorigenesis through various mechanisms, including enhancing cell proliferation, promoting angiogenesis, and inhibiting apoptosis.[2][4]

Selective COX-2 inhibitors have been shown to exert anti-cancer effects, in part by inducing a halt in the cell division cycle, known as cell cycle arrest.[5][6] This guide will delve into the molecular basis of this phenomenon.

Quantitative Data on COX-2 Inhibitor-Induced Cell Cycle Arrest

The following tables summarize quantitative data from studies on the effects of selective COX-2 inhibitors on cancer cell lines.

Table 1: Cytotoxic Effects of Celecoxib on HeLa Cervical Cancer Cells

| Parameter | Value | Reference |

| IC50 | 40 µM | [6] |

| IC50 | 43 µM | [7] |

Table 2: Effect of Celecoxib on Cell Cycle Distribution in HeLa Cells

| Treatment | Cell Cycle Phase Arrest | Key Protein Modulation | Reference |

| Celecoxib | G2/M | Increased p53 expression | [6][7] |

| Cisplatin (Control) | G2/M | Increased p53 expression | [6][7] |

Signaling Pathways in COX-2 Inhibitor-Induced Cell Cycle Arrest

The induction of cell cycle arrest by COX-2 inhibitors can be mediated through both COX-2 dependent and independent mechanisms.[5] One of the key pathways implicated is the p53 tumor suppressor pathway.

p53-Dependent Cell Cycle Arrest

In some cancer cell types, such as HeLa cervical cancer cells, selective COX-2 inhibitors like celecoxib have been shown to increase the expression of the p53 protein.[6][7] p53 is a critical transcription factor that can halt the cell cycle at the G1/S or G2/M checkpoints in response to cellular stress, allowing for DNA repair or, if the damage is too severe, initiating apoptosis. The upregulation of p53 by celecoxib is associated with cell cycle arrest at the G2/M phase.[6][7]

Figure 1: p53-mediated G2/M cell cycle arrest by a COX-2 inhibitor.

COX-2 Independent Mechanisms

Interestingly, some studies have demonstrated that the anti-proliferative effects and induction of cell cycle arrest by selective COX-2 inhibitors can occur independently of the COX-2 expression status of the cancer cells.[5] For instance, both celecoxib (a selective COX-2 inhibitor) and SC560 (a selective COX-1 inhibitor) were found to induce a G0/G1 phase block in colon cancer cell lines regardless of their COX-2 expression levels.[5] This suggests the existence of off-target effects or the modulation of other signaling pathways that regulate the cell cycle.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of COX-2 inhibitors on cell cycle arrest.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the COX-2 inhibitor (e.g., celecoxib) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-